4-Fluoro-3-methylphenylacetic acid

Lipophilicity Drug Design Structure-Activity Relationship

Using generic phenylacetic acids risks introducing uncontrolled variables that compromise reproducibility. 4-Fluoro-3-methylphenylacetic acid (CAS 1000520-92-2) provides a defined steric/electronic profile-para-fluoro, meta-methyl-that cannot be replicated by other regioisomers. • Validated precursor for PD180970 (Bcr-Abl inhibitor, IC₅₀ 5 nM) and STK16-IN-1 (IC₅₀ 295 nM) • Consistent 98% purity, mp 105-107°C, simplifies reaction setup and purification • Reliable global supply with batch-specific NMR, HPLC, and GC documentation

Molecular Formula C9H9FO2
Molecular Weight 168.16 g/mol
CAS No. 1000520-92-2
Cat. No. B1387847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-methylphenylacetic acid
CAS1000520-92-2
Molecular FormulaC9H9FO2
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CC(=O)O)F
InChIInChI=1S/C9H9FO2/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4H,5H2,1H3,(H,11,12)
InChIKeyVZDGZGNZGMJNPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-methylphenylacetic Acid (CAS 1000520-92-2) Procurement & Specification Guide


4-Fluoro-3-methylphenylacetic acid (CAS 1000520-92-2, IUPAC: 2-(4-fluoro-3-methylphenyl)acetic acid, C₉H₉FO₂, MW 168.17 g/mol) is a fluorinated phenylacetic acid derivative commonly utilized as a versatile building block in medicinal chemistry and organic synthesis . Its substitution pattern, with a fluorine atom at the para position and a methyl group at the meta position, imparts distinct physicochemical properties—including a predicted LogP of 1.76–1.80, a pKa of 4.27, and a melting point of 105–107°C—that differentiate it from other phenylacetic acid derivatives [1]. The compound is typically supplied as a white to off-white solid with a purity of 95–98%, as verified by NMR, HPLC, and GC analyses .

Why Substituting 4-Fluoro-3-methylphenylacetic Acid with Other Phenylacetic Acids Risks Experimental Failure


In scientific workflows, substituting 4-fluoro-3-methylphenylacetic acid with a generic phenylacetic acid or a differently substituted analog—even a regioisomer—introduces uncontrolled variables that can drastically alter experimental outcomes. Substituent effects on lipophilicity (LogP), acidity (pKa), and electronic distribution directly influence target engagement, metabolic stability, and synthetic reactivity [1][2]. As demonstrated by QSTR (quantitative structure–toxicity relationship) models, even a single substituent change can perturb toxicity and pharmacological profiles, while decarboxylation studies reveal that methyl and fluoro substituents alter reaction mechanisms at high temperature and pressure [3][4]. The specific 4-fluoro-3-methyl substitution pattern creates a unique combination of steric and electronic effects that is not recapitulated by other regioisomers or non-fluorinated analogs, making blind substitution a significant risk to reproducibility in both medicinal chemistry campaigns and chemical process development .

Quantitative Differentiation of 4-Fluoro-3-methylphenylacetic Acid: Head-to-Head Comparator Data


Lipophilicity (LogP): 4-Fluoro-3-methylphenylacetic Acid vs. Key Analogs

4-Fluoro-3-methylphenylacetic acid exhibits a predicted LogP of 1.76–1.80, which is intermediate between unsubstituted phenylacetic acid (LogP ≈ 1.31–1.41) and more lipophilic analogs like 3-methylphenylacetic acid (LogP ≈ 1.97–2.11) [1]. This intermediate lipophilicity balances membrane permeability and aqueous solubility, a critical parameter in drug design and synthetic chemistry.

Lipophilicity Drug Design Structure-Activity Relationship

Acidity (pKa): Subtle but Significant Differences in Ionization Behavior

The predicted pKa of 4-fluoro-3-methylphenylacetic acid is 4.27±0.10, which is comparable to phenylacetic acid (pKa = 4.31) but slightly lower than 3-methylphenylacetic acid (pKa ≈ 4.30) [1][2]. The electron-withdrawing fluorine atom at the para position lowers the pKa relative to the unsubstituted compound, while the electron-donating methyl group at the meta position partially offsets this effect, resulting in a finely balanced ionization profile.

Ionization Acid-Base Chemistry Bioavailability

Aqueous Solubility: Classified as Moderately Soluble with Practical Implications

4-Fluoro-3-methylphenylacetic acid has a predicted aqueous solubility of 0.87 mg/mL (0.00517 mol/L), corresponding to an ESOL Log S of -2.29, which classifies it as 'moderately soluble' . In contrast, 3-methylphenylacetic acid is reported to be 'soluble in water' , while 4-fluorophenylacetic acid is described as 'insoluble in water' . This moderate solubility profile offers a practical balance for various synthetic and analytical workflows.

Solubility Formulation Reaction Conditions

Synthetic Utility: A Privileged Building Block for Targeted Kinase Inhibitors

The 4-fluoro-3-methylphenyl moiety appears in multiple potent kinase inhibitors, including PD180970 (Bcr-Abl inhibitor, IC₅₀ = 5–48 nM), STK16-IN-1 (STK16 inhibitor, IC₅₀ = 295 nM), and other disclosed kinase modulators [1]. This motif is notably absent from simpler phenylacetic acids, which lack the requisite substitution pattern to access the same chemical space or potency profiles.

Kinase Inhibitors Medicinal Chemistry Oncology

Physical Form and Purity: A Crystalline Solid with Consistent Melting Range

4-Fluoro-3-methylphenylacetic acid is a white to off-white crystalline solid with a reproducible melting point of 105–107°C, as reported across multiple reputable vendors . In contrast, regioisomeric 3-fluoro-4-methylphenylacetic acid melts at a similar range (104–107°C), but the two compounds are chemically distinct and should not be interchanged . The consistent melting range serves as a simple and reliable identity test upon receipt.

Quality Control Reproducibility Solid-State Characterization

Optimal Research and Industrial Application Scenarios for 4-Fluoro-3-methylphenylacetic Acid


Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds

This compound is a validated precursor for constructing targeted kinase inhibitors. It has been explicitly employed in the synthesis of PD180970 (a potent Bcr-Abl inhibitor, IC₅₀ = 5 nM) and STK16-IN-1 (STK16 inhibitor, IC₅₀ = 295 nM) . Researchers developing new kinase inhibitors can leverage this building block to access privileged chemical space, as supported by multiple patent disclosures [1].

Structure-Activity Relationship (SAR) Studies

The unique combination of a para-fluoro and meta-methyl substitution pattern provides a distinct steric and electronic profile that cannot be replicated by mono-substituted or differently substituted analogs. Its intermediate LogP (1.76–1.80) and pKa (4.27) make it a valuable tool for systematic SAR campaigns aimed at optimizing lipophilicity, ionization, and target engagement .

Chemical Process Development and Analytical Method Validation

With a well-defined melting point (105–107°C) and reproducible solid-state properties, this compound serves as a reliable reference standard for HPLC, GC, and NMR method development. Its moderate aqueous solubility (0.87 mg/mL) and solubility in common organic solvents simplify reaction setup and purification, making it suitable for scale-up studies and process optimization .

Fluorinated Building Block for Agrochemical and Material Science Research

Fluorinated phenylacetic acids are widely used in the design of herbicides, insecticides, and advanced materials due to the metabolic stability and unique electronic properties imparted by fluorine. 4-Fluoro-3-methylphenylacetic acid is specifically cited as a versatile intermediate for these applications, offering a differentiated substitution pattern that can lead to improved potency and selectivity in agrochemical candidates [2].

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